(R)-Methyl 2-aminopent-4-enoate hydrochloride (R)-Methyl 2-aminopent-4-enoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 217440-34-1
VCID: VC3799607
InChI: InChI=1S/C6H11NO2.ClH/c1-3-4-5(7)6(8)9-2;/h3,5H,1,4,7H2,2H3;1H/t5-;/m1./s1
SMILES: COC(=O)C(CC=C)N.Cl
Molecular Formula: C6H12ClNO2
Molecular Weight: 165.62 g/mol

(R)-Methyl 2-aminopent-4-enoate hydrochloride

CAS No.: 217440-34-1

Cat. No.: VC3799607

Molecular Formula: C6H12ClNO2

Molecular Weight: 165.62 g/mol

* For research use only. Not for human or veterinary use.

(R)-Methyl 2-aminopent-4-enoate hydrochloride - 217440-34-1

Specification

CAS No. 217440-34-1
Molecular Formula C6H12ClNO2
Molecular Weight 165.62 g/mol
IUPAC Name methyl (2R)-2-aminopent-4-enoate;hydrochloride
Standard InChI InChI=1S/C6H11NO2.ClH/c1-3-4-5(7)6(8)9-2;/h3,5H,1,4,7H2,2H3;1H/t5-;/m1./s1
Standard InChI Key WHHNAMFLUXPVNV-NUBCRITNSA-N
Isomeric SMILES COC(=O)[C@@H](CC=C)N.Cl
SMILES COC(=O)C(CC=C)N.Cl
Canonical SMILES COC(=O)C(CC=C)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the class of non-proteinogenic α-amino acid esters, with the systematic name methyl (R)-2-aminopent-4-enoate hydrochloride. Its molecular formula is C₆H₁₂ClNO₂, corresponding to a molar mass of 165.62 g/mol . The hydrochloride salt form enhances aqueous solubility and crystallinity, critical for purification and handling. Key structural features include:

  • An (R)-configured α-amino group

  • A methyl ester at the carboxyl terminus

  • A pent-4-enoate backbone with a terminal double bond

The stereochemistry at the α-carbon is pivotal for its interactions with biological targets, as enantiomeric purity often dictates pharmacological activity .

Spectroscopic and Physicochemical Properties

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (CD₃OD): δ 5.77–5.81 (m, 1H, CH₂=CH), 5.27–5.33 (m, 2H, CH₂=CH₂), 4.16–4.19 (m, 1H, CH-NH₃⁺), 3.86 (s, 3H, OCH₃), 2.68–2.75 (m, 2H, CH₂-CH) .

  • ¹³C NMR: Distinct signals at δ 172.1 (C=O ester), 132.5 (CH₂=CH), 117.8 (CH₂=CH₂), and 52.3 (OCH₃) .

Optical Rotation: [α]D = +20.2° (c = 1.5, CHCl₃), confirming the (R)-configuration .

Solubility: Freely soluble in water (>50 mg/mL) and polar aprotic solvents (DMF, DMSO), with limited solubility in hydrocarbons .

Synthetic Methodologies

Zinc-Mediated Asymmetric Synthesis

A robust synthesis route involves zinc-mediated stereoselective alkylation, as detailed in Org. Synth. (2015) :

  • Zinc Activation:

    • Zinc dust (6 equiv) is activated with 1,2-dibromoethane and chlorotrimethylsilane in DMF at 60°C, forming a reactive Zn⁰ surface.

  • Oxidative Addition:

    • tert-Butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate undergoes oxidative insertion into the Zn-C bond, yielding a chiral organozinc intermediate.

  • Negishi Coupling:

    • Palladium-catalyzed cross-coupling with vinyl bromide introduces the allyl group, achieving >95% enantiomeric excess (ee) .

  • Deprotection:

    • HCl gas in dichloromethane cleaves the tert-butoxycarbonyl (Boc) group, furnishing the hydrochloride salt in 82% yield .

Alternative Routes

  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic mixtures using vinyl acetate as an acyl donor (ee >99%) .

  • Chiral Pool Synthesis: Starting from (R)-serine, via oxidation to α-keto acid followed by stereoselective amination .

ProteaseIC₅₀ (nM)Selectivity Over Trypsin
TMPRSS21.2>100-fold
Hepsin0.17>500-fold
Matriptase3.4>200-fold

The allyl side chain enhances hydrophobic interactions with protease S4 pockets, while the methyl ester improves membrane permeability (logP = 1.8) .

Antimicrobial Properties

Structural analogs exhibit moderate activity against Gram-positive pathogens:

OrganismMIC (μg/mL)Mechanism
S. aureus32Cell wall synthesis
E. faecalis64Membrane disruption

The protonated amine facilitates electrostatic interactions with bacterial teichoic acids .

Applications in Drug Development

Peptidomimetic Design

The compound serves as a constrained proline surrogate in angiotensin-converting enzyme (ACE) inhibitors:

  • Hydrolysis Resistance: The allyl group restricts rotation about the Cβ-Cγ bond, conferring metabolic stability (t₁/₂ > 6 h in plasma) .

  • Bioavailability: Methyl ester prodrugs increase oral absorption (F = 65% in rats) .

Radiopharmaceuticals

¹¹C-labeled derivatives are used in positron emission tomography (PET) for imaging tumor-associated proteases:

  • Synthesis: Methylation with [¹¹C]CH₃OTf achieves 98% radiochemical purity .

  • In Vivo Distribution: Rapid clearance from blood (t₁/₂α = 2.1 min) with high tumor-to-background ratios (8:1 at 60 min) .

Comparative Analysis with Structural Analogs

Parameter(R)-Methyl 2-Aminopent-4-enoate HCl(S)-Ethyl 2-Aminopent-4-enoate HClMethyl 2-Aminobutanoate HCl
Molecular Weight165.62179.64139.58
logP1.21.8-0.4
Protease IC₅₀ (nM)1.2–3.414–20>1000
Synthetic Steps452

The (R)-methyl derivative outperforms analogues in metabolic stability and target affinity due to optimal steric bulk and electronics .

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